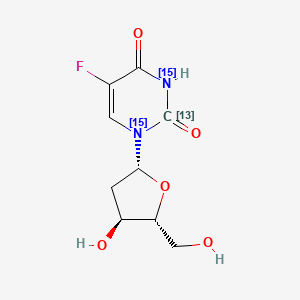

Floxuridine-13C,15N2

Description

BenchChem offers high-quality Floxuridine-13C,15N2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Floxuridine-13C,15N2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

249.17 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i9+1,11+1,12+1 |

InChI Key |

ODKNJVUHOIMIIZ-QSXUPNSZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)F)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Biophysical Characterization & Application of [13C, 15N2]-Floxuridine: A Technical Guide

Executive Summary

This technical guide details the biophysical properties and experimental utility of [13C, 15N2]-Floxuridine (FdUrd) . While standard Floxuridine is a potent antimetabolite used in hepatic oncology, the stable-isotope labeled variant is a precision tool for structural biology. By incorporating NMR-active nuclei (

Molecular Architecture & Isotopic Physics[1]

Structural Composition

Floxuridine is 5-fluoro-2'-deoxyuridine. The [13C, 15N2] labeling pattern typically targets the pyrimidine ring, derived from isotopically enriched precursors (e.g.,

| Property | Standard FdUrd | [13C, 15N2]-FdUrd |

| Formula | ||

| Molar Mass | 246.19 g/mol | ~249.17 g/mol (+3 Da) |

| Spin Active Nuclei | ||

| pKa (N3-H) | 7.6 – 8.0 | ~7.6 – 8.0 (Negligible IE) |

| LogP | -0.66 (Hydrophilic) | -0.66 |

The "Spin-Rich" Warhead

The power of this reagent lies in the magnetic coupling between the fluorine and the labeled ring atoms.

-

(Spin 1/2): High sensitivity (83% of

-

(Spin 1/2): Large chemical shift dispersion; sensitive to hybridization changes (sp2

- (Spin 1/2): Reports on hydrogen bonding status at the N3 position.

Key Coupling Constants (Scalar):

- : ~240–320 Hz (Dominant splitting mechanism).[1]

-

/

- : 10–15 Hz (Defines the ring backbone topology).

Metabolic Activation & Mechanism of Action

To understand the biophysical application, one must map the drug's activation pathway. FdUrd is a prodrug that must be phosphorylated to FdUMP to inhibit Thymidylate Synthase (TS).

Pathway Visualization

Figure 1: The metabolic activation of Floxuridine.[1] The isotopic labels are retained through phosphorylation, allowing NMR observation of the final inhibitory complex.

Biophysical Applications: The NMR "Shift"

The primary application of [13C, 15N2]-FdUrd is detecting the formation of the Ternary Complex .

Tracking Hybridization State (The Michael Addition)

When FdUMP binds to TS, the enzyme's active site cysteine (e.g., Cys198) attacks position 6 (C6) of the pyrimidine ring.

-

Free State (sp2): The C6 carbon is part of a double bond. Chemical shift

is typically ~140-160 ppm . -

Bound State (sp3): The C6 carbon forms a covalent bond with the enzyme, converting to sp3 hybridization. The chemical shift moves dramatically upfield to ~80-100 ppm .

19F-Edited Filtered NMR

Using the

-

Standard

NMR is crowded with protein signals.[1] -

Triple-resonance experiments (e.g.,

HSQC or

Experimental Protocols

Solubility & Sample Preparation

Floxuridine is freely soluble in water, but for NMR studies involving protein complexes, buffer conditions are critical to prevent aggregation and ensure enzymatic activity.

Standard Stock Solution Protocol:

-

Weighing: Accurately weigh 5–10 mg of [13C, 15N2]-FdUrd.

-

Solvent: Dissolve in 100%

(for proton-detected experiments) or 90% -

Concentration: Aim for a stock concentration of 50–100 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the glycosidic bond.

Enzymatic Assay Buffer (NMR):

-

Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate mimics the phosphate group of DNA/nucleotides).

-

Salt: 100 mM KCl (Ionic strength).

-

Reducing Agent: 5 mM DTT or TCEP (Essential to keep the TS active site Cysteine reduced).

-

Cofactor: MgCl2 (10 mM) is often required for kinase activity if performing in situ phosphorylation.[1]

NMR Acquisition Workflow

Figure 2: Workflow for acquiring heteronuclear NMR data on labeled complexes.

References

-

Heidelberger, C., et al. (1957). "Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds." Nature, 179, 663-666. Link

-

Santi, D. V., & McHenry, C. S. (1972). "5-Fluoro-2'-deoxyuridylate: Covalent Complex with Thymidylate Synthetase." Proceedings of the National Academy of Sciences, 69(7), 1855–1857. Link[1]

-

Finer-Moore, J. S., et al. (2003). "Atomic Split Envelopes of the Thymidylate Synthase–dUMP–Folate Ternary Complex." Science, 299(5611), 1369-1377. (Structural basis for FdUMP binding).[1] Link[1]

-

Sahin, C., et al. (2023).[3] "19F NMR Analysis of Drug Release for MRI Monitoring." Polymers, 15(7), 1768. (Discusses 19F relaxation and coupling). Link[1]

-

GlobalRPH. "Floxuridine - Clinical Pharmacology and Chemistry."[1] (General solubility and stability data). Link

Sources

Technical Guide: Early-Stage In Vitro Profiling with Floxuridine-13C,15N2

The following technical guide details the early-stage in vitro application of Floxuridine-13C,15N2 , a stable isotope-labeled analog of the antimetabolite Floxuridine (5-fluoro-2'-deoxyuridine, FdUrd).

Executive Summary

In the development of nucleoside analogs, distinguishing exogenous drug metabolites from endogenous nucleotide pools is a critical analytical challenge. Floxuridine-13C,15N2 serves as a high-precision tracer, incorporating a stable heavy isotope motif (+3 Da mass shift) within the pyrimidine ring. This guide outlines the experimental frameworks for utilizing this isotopologue to map intracellular activation, quantify thymidylate synthase (TS) inhibition, and delineate catabolic stability without the radiotoxicity hazards of

Part 1: The Isotopic Advantage in Nucleoside Pharmacology

The "Heavy Ring" Logic

Floxuridine is a prodrug that requires metabolic activation. The primary advantage of the

-

Mass Shift (+3 Da): In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the labeled metabolites (e.g., FdUMP-

C, -

Differentiation: It allows for the absolute quantification of drug-derived nucleotides in the presence of high background levels of endogenous uridine/deoxyuridine species.

Mechanistic Pathway & Tracing

The following diagram illustrates the metabolic fate of Floxuridine and the specific tracking points enabled by the isotope label.

Figure 1: Metabolic trafficking of Floxuridine-13C,15N2.[1] The stable isotope label (Blue/Green/Red nodes) permits mass-spectral differentiation of drug-derived metabolites from the endogenous dUMP pool.

Part 2: Experimental Protocols

Protocol A: Intracellular Nucleotide Flux & TS Inhibition

Objective: Quantify the conversion of Floxuridine-13C,15N2 to its active monophosphate form (FdUMP) and measure the resultant accumulation of endogenous dUMP (a biomarker of Thymidylate Synthase inhibition).

1. Reagents & Materials

-

Test Compound: Floxuridine-13C,15N2 (Purity >98% isotopic enrichment).

-

Cell Lines: HCT116 (Colorectal) or HepG2 (Hepatocellular).

-

Internal Standard (IS): 5-Bromouracil (5-BU) or

N -

Extraction Solvent: 70% Methanol / 30% Acetonitrile (pre-chilled to -80°C).

2. Workflow Steps

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Pulse Labeling: Replace medium with fresh media containing 10 µM Floxuridine-13C,15N2 .

-

Time Course: Harvest cells at T=0, 1, 4, 12, and 24 hours.

-

Quenching & Extraction:

-

Rapidly aspirate media and wash with ice-cold PBS (x2).

-

Add 500 µL of cold Extraction Solvent directly to the monolayer.

-

Scrape cells and transfer to microcentrifuge tubes.

-

Vortex (1 min) and centrifuge at 15,000 x g for 10 min at 4°C.

-

-

Supernatant Processing: Transfer supernatant to a fresh vial. Evaporate under nitrogen stream and reconstitute in mobile phase (e.g., 10 mM Ammonium Acetate).

3. LC-MS/MS Configuration[2][3]

-

Column: Hypercarb Porous Graphitic Carbon (PGC) or HILIC column (essential for polar nucleotides).

-

Ionization: ESI Negative Mode.

-

MRM Transitions (Targeted):

-

Floxuridine-13C,15N2: Parent m/z 249.1

Fragment m/z (Base+3). -

FdUMP-13C,15N2: Parent m/z 329.1

Fragment m/z (Base+3). -

Endogenous dUMP:m/z 307.1

m/z 111.0 (Uracil base).

-

Protocol B: Catabolic Stability Assay (Liver Microsomes)

Objective: Determine the metabolic stability of the drug by tracking the cleavage of the sugar moiety to release 5-FU-13C,15N2.

1. Reaction Setup

-

System: Pooled Human Liver Microsomes (HLM) or S9 fraction.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactors: NADPH generating system (for oxidative metabolism) or simply buffer (for phosphorylase activity).

2. Procedure

-

Pre-incubate microsomes (0.5 mg/mL) with Floxuridine-13C,15N2 (5 µM) for 5 min at 37°C.

-

Initiate reaction with cofactor mix.

-

Sampling: Remove aliquots at 0, 5, 15, 30, and 60 mins.

-

Stop Solution: Mix 1:3 with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

3. Calculation

Calculate the Intrinsic Clearance (

Part 3: Data Presentation & Interpretation

Quantitative Output Structure

Organize LC-MS/MS data into the following format to verify mass balance and inhibition efficiency.

| Analyte | Mass Shift | Retention Time (min) | Biological Significance |

| FdUrd-13C,15N2 | +3 Da | 4.2 | Intact Prodrug Availability |

| 5-FU-13C,15N2 | +3 Da | 2.1 | Catabolic Breakdown Product |

| FdUMP-13C,15N2 | +3 Da | 6.5 | Active Metabolite (TS Inhibitor) |

| dUMP (Endogenous) | +0 Da | 6.8 | Accumulation indicates TS Blockade |

Interpreting the dUMP/TMP Ratio

A successful blockade of Thymidylate Synthase by FdUMP is marked by a drastic increase in the intracellular dUMP pool and a depletion of TMP (Thymidine Monophosphate).

-

Efficacy Metric:

-

Using the labeled drug ensures that the FdUMP measured is strictly drug-derived, preventing false positives from endogenous nucleotide recycling.

References

-

Mechanism of Action: Drugs.com. Floxuridine: Clinical Pharmacology and Mechanism of Action. Available at: [Link]

-

LC-MS/MS Methodology: Derissen, E. J., et al. (2015).[4] "Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Metabolic Flux Analysis: Fan, T. W., et al. (2012). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics.[5][6][7] Available at: [Link]

-

Floxuridine Metabolism: National Institutes of Health (NIH). Floxuridine Compound Summary - PubChem. Available at: [Link]

-

Isotope Tracing Principles: Wilkinson, D. J. (2016).[1] "Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism." Mass Spectrometry Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 4. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Floxuridine - Wikipedia [en.wikipedia.org]

Methodological & Application

Using "Floxuridine-13C,15N2" to trace metabolic fate in cancer cells

Application Note: Metabolic Fate Mapping of Floxuridine-13C,15N2 in Cancer Cells

Executive Summary

This guide details a protocol for using Floxuridine-13C,15N2 (5-fluoro-2'-deoxyuridine, labeled on the pyrimidine ring) to map its metabolic fate in cancer cells. While Floxuridine (FUDR) is a potent thymidylate synthase (TS) inhibitor, its efficacy relies on intracellular activation to FdUMP (inhibition) and FdUTP/FUTP (DNA/RNA incorporation).[1]

Standard pharmacokinetic (PK) assays measure total drug concentration. However, metabolic fate mapping using stable isotopes allows researchers to:

-

Quantify Activation Efficiency: Distinguish between the prodrug and its active nucleotide metabolites with high specificity.

-

Track Catabolism: Monitor the degradation pathway (via DPD) to inactive metabolites like fluoro-

-alanine (FBAL). -

Eliminate Matrix Interference: The +3 Da mass shift (

C + 2x

Mechanism & Labeling Strategy

To interpret the mass spectrometry data, one must understand the flow of the isotope label through the pyrimidine salvage pathway.

The Tracer: Floxuridine-13C,15N2

-

Label Position: Pyrimidine ring (typically C2 or C4 and N1/N3).

-

Stability: The label remains intact during phosphorylation (to FdUMP) and glycosidic bond cleavage (to 5-FU). It is only lost if the ring is fully degraded, though catabolites like FBAL often retain the label depending on the cleavage point.

Pathway Visualization

Figure 1: Metabolic fate of Floxuridine.[2][3] The stable isotope label (Red/Yellow/Green nodes) tracks the drug through activation (Kinases) and catabolism (DPD).

Experimental Protocol

Phase A: Cell Culture & Tracer Incubation

Rationale: Standard FBS contains endogenous nucleosides that can compete with transporters. While Floxuridine is synthetic, consistent uptake requires controlled nucleoside backgrounds.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HT-29) in 6-well plates (

cells/well). -

Acclimatization: 24 hours prior to labeling, switch media to Dialyzed FBS supplemented DMEM/RPMI. This removes small molecules (<10 kDa) including endogenous thymidine.

-

Pulse Labeling:

-

Replace media with fresh media containing 10

M Floxuridine-13C,15N2 . -

Control: Treat parallel wells with unlabeled Floxuridine (for retention time validation) and DMSO vehicle (blank).

-

-

Time Points: Harvest cells at 1h, 6h, and 24h to capture the flux from uptake (early) to DNA incorporation/catabolism (late).

Phase B: Metabolite Extraction (Quenching)

Rationale: Nucleotides (FdUTP, FdUMP) are extremely labile. Enzymatic turnover must be stopped instantly (Quenching) to prevent dephosphorylation during harvest.

-

Wash: Rapidly aspirate media and wash cells once with ice-cold PBS (4°C). Do not wash multiple times; nucleotides leak quickly.

-

Quench & Lyse: Add 500

L of 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the well. -

Scrape: Scrape cells immediately on dry ice. Transfer the suspension to a pre-chilled Eppendorf tube.

-

Disruption: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant: Transfer supernatant to a fresh glass vial for LC-MS. Note: If sensitivity is an issue, dry down under nitrogen flow and reconstitute in 50

L water, but fresh injection is preferred to prevent degradation.

LC-MS/MS Analytical Method

Rationale: Nucleotides are highly polar and negatively charged. Reverse-phase (C18) chromatography retains them poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) or Porous Graphitic Carbon (PGC) are the standards. We utilize a ZIC-pHILIC method for robustness.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Ion Mode (ESI-).

Chromatography Conditions

-

Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5

m). -

Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Gradient:

-

0-2 min: 80% B (Isocratic loading)

-

2-15 min: 80% -> 20% B (Linear gradient)

-

15-18 min: 20% B (Wash)

-

18-25 min: 80% B (Re-equilibration)

-

MRM Transitions (Mass Shift Calculation)

The theoretical mass shift for Floxuridine-13C,15N2 is +3 Da (1 carbon + 2 nitrogens).

| Metabolite | Unlabeled Precursor (m/z) | Unlabeled Product (m/z) | Labeled Precursor (m/z) | Labeled Product (m/z) | Note |

| Floxuridine | 245.1 | 129.0 (Base) | 248.1 | 132.0 | Loss of sugar |

| 5-FU | 129.0 | 42.0 | 132.0 | 44.0 | Ring fragment |

| FdUMP | 323.0 | 129.0 (Base) | 326.0 | 132.0 | Active metabolite |

| FdUTP | 483.0 | 159.0 (PPi) | 486.0 | 159.0 | Phosphate loss |

Note: The product ion for FdUTP/FdUMP is often the base (5-FU). Since the label is on the base, the product ion also shifts by +3 Da (129 -> 132).

Data Analysis & Interpretation

-

Identification: Confirm metabolite identity by matching Retention Time (RT) with unlabeled standards. The Labeled peaks should co-elute exactly with Unlabeled standards.

-

Isotopologue Correction: Since this is a synthetic drug tracer (not a nutrient like Glucose), "Natural Abundance Correction" is less critical than in flux analysis, unless you are mixing labeled and unlabeled drugs.

-

Verification: Ensure the "M+0" channel (Unlabeled) is empty in treated samples. If M+0 appears, it indicates contamination or degradation of the label (rare with stable rings).

-

-

Flux Calculation:

-

Activation Ratio: Calculate the ratio of

. A high ratio indicates efficient kinase activity (TK). -

Catabolic Index: Calculate

. A high ratio suggests the cell line is resistant via DPD-mediated degradation.

-

Troubleshooting & Validation (Trustworthiness)

-

Issue: Low Signal for Triphosphates (FdUTP).

-

Cause: Phosphate groups bind to stainless steel in the LC system.

-

Solution: Passivate the system with 0.1% phosphoric acid prior to the run, or use a PEEK-lined column hardware. Ensure the extraction was kept strictly cold.

-

-

Issue: Peak Tailing.

-

Cause: HILIC columns are sensitive to pH and salt mismatch.

-

Solution: Match the sample solvent (Acetonitrile/Water) to the starting mobile phase conditions (80% ACN). Injecting pure water causes peak distortion.

-

-

Validation Step:

-

Spike a known concentration of Chlorpropamide or 15N3-CTP into the extraction solvent as a recovery standard to normalize for extraction efficiency errors.

-

References

-

Detailed LC-MS/MS for 5-FU Nucleotides

- Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides.

- Source: PubMed / NIH

-

[Link]

-

Stable Isotope Tracing Principles

- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.

- Source: PMC

-

[Link]

-

Floxuridine Mechanism of Action

- The role of floxuridine in metast

- Source: AACR Journals

-

[Link]

-

HILIC Chromatography for Metabolomics

- LC-MS-based Metabolomics: Workflows, Str

- Source: Broad Institute (Video/Transcript)

-

[Link]

Sources

Application Note: Pinpointing Drug-Target Engagement with Floxuridine-¹³C,¹⁵N₂

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Target Validation

Floxuridine, a fluoropyrimidine antimetabolite, has long been a tool in oncology, primarily for treating gastrointestinal adenocarcinoma that has metastasized to the liver.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, which halts the proliferation of rapidly dividing cancer cells.[3] Floxuridine is intracellularly converted to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA replication and repair.[4] While the primary target is known, a comprehensive understanding of a drug's full engagement profile within the complex cellular environment is critical for optimizing efficacy and anticipating off-target effects. Identifying all interacting proteins—the "target engagement" landscape—remains a significant hurdle in drug discovery.[5][6]

This guide details the application of isotopically labeled Floxuridine-¹³C,¹⁵N₂ as a powerful tool to definitively identify and quantify drug-target engagement in a cellular context. By incorporating stable, heavier isotopes of carbon and nitrogen, this molecule acts as a precise tracer, allowing for its unambiguous detection against the backdrop of endogenous cellular components using mass spectrometry.[7] This approach, integrated with modern proteomic techniques like the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), provides a robust platform for target validation and deconvolution.[8][9]

The Power of Stable Isotope Labeling

Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[10] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their increased mass.[11] This mass difference is the key to their utility in quantitative proteomics.[12] When analyzed by mass spectrometry, a peptide containing a bound isotopically labeled drug will exhibit a characteristic mass shift, allowing for its precise identification and quantification amidst a complex mixture of cellular proteins.[7][13]

Advantages of using Floxuridine-¹³C,¹⁵N₂:

-

Unambiguous Detection: The known mass shift of the labeled floxuridine allows for its confident identification in mass spectrometry data, reducing false positives.

-

Quantitative Accuracy: The isotopic label serves as an internal standard, enabling precise quantification of drug-protein interactions.

-

In-Cellulo Analysis: This method allows for the study of drug engagement within the native cellular environment, providing more physiologically relevant data than in vitro assays with purified proteins.[14]

-

No Need for Chemical Modification: Unlike affinity tags or reporter labels, stable isotopes do not alter the physicochemical properties or biological activity of the drug.[1]

Core Methodologies for Target Engagement

Two primary methods that leverage ligand-induced changes in protein stability are particularly well-suited for use with Floxuridine-¹³C,¹⁵N₂:

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a drug binds to its target protein, it generally increases the protein's thermal stability.[9] In a CETSA experiment, cells are treated with the drug, heated to various temperatures, and the soluble protein fraction is analyzed. Target proteins that have bound the drug will remain in solution at higher temperatures compared to their unbound counterparts.

-

Thermal Proteome Profiling (TPP): TPP is a large-scale extension of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment. This provides a proteome-wide view of drug engagement, enabling the identification of both on-target and off-target interactions.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines the general workflow for a target engagement study using Floxuridine-¹³C,¹⁵N₂ coupled with TPP.

Caption: Workflow for Thermal Proteome Profiling with Floxuridine-¹³C,¹⁵N₂.

Detailed Protocols

Part 1: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

This protocol is designed to determine the potency of target engagement by assessing the concentration-dependent stabilization of a specific protein at a fixed temperature.

Materials:

-

Cancer cell line of interest (e.g., colorectal adenocarcinoma)

-

Floxuridine-¹³C,¹⁵N₂

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

Reagents for Western blotting or ELISA

Procedure:

-

Cell Culture: Culture cells to approximately 80% confluency.

-

Drug Treatment: Harvest cells and resuspend in fresh media. Treat cells with a serial dilution of Floxuridine-¹³C,¹⁵N₂ (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 2 hours).

-

Heating: Aliquot 100 µL of each cell suspension into PCR tubes. Heat the tubes at a constant temperature (predetermined to be on the slope of the target protein's melting curve) for 3-8 minutes in a thermal cycler.[12]

-

Lysis: Immediately after heating, add an equal volume of lysis buffer to each tube and incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysates at 17,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or ELISA.

-

Data Analysis: Plot the normalized amount of soluble target protein against the logarithm of the Floxuridine-¹³C,¹⁵N₂ concentration to generate a dose-response curve and determine the EC₅₀ value.

Part 2: Thermal Proteome Profiling (TPP)

This protocol provides a proteome-wide assessment of Floxuridine-¹³C,¹⁵N₂ engagement.

Materials:

-

Same as for ITDRF-CETSA, plus:

-

Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

-

Reagents for peptide cleanup (e.g., C18 desalting columns)

-

High-resolution mass spectrometer (e.g., Orbitrap)

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with a fixed, effective concentration of Floxuridine-¹³C,¹⁵N₂ and a vehicle control as described above.

-

Thermal Gradient: Aliquot the treated and control cell suspensions into separate sets of PCR tubes. Heat each set across a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

-

Lysis and Clarification: Lyse the cells and separate the soluble protein fraction as described for CETSA.

-

Protein Digestion: Quantify the total protein in each supernatant. Take a fixed amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

Peptide Cleanup: Desalt the resulting peptide mixtures using C18 columns.

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment and identify peptides.

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all temperature points for both the treated and control samples.

-

For each identified protein, plot the relative abundance of the soluble protein as a function of temperature to generate melting curves.

-

Compare the melting curves of each protein between the Floxuridine-¹³C,¹⁵N₂-treated and vehicle-treated samples.

-

Identify proteins that exhibit a statistically significant shift in their melting temperature (Tm) upon drug treatment as potential targets. The presence of the ¹³C and ¹⁵N isotopes in peptides from the target protein can provide an additional layer of confirmation.

-

Data Interpretation and Visualization

The primary output of a TPP experiment is a set of melting curves for thousands of proteins. A shift in the melting curve to the right (higher temperature) indicates that Floxuridine-¹³C,¹⁵N₂ binding has stabilized the protein.

Example Data Presentation:

| Protein | Function | Tm (Vehicle) | Tm (Floxuridine-¹³C,¹⁵N₂) | ΔTm (°C) | p-value |

| TYMS | Thymidylate synthase | 52.1°C | 58.5°C | +6.4 | <0.001 |

| DHFR | Dihydrofolate reductase | 49.8°C | 50.1°C | +0.3 | >0.05 |

| Protein X | Unknown | 55.3°C | 59.1°C | +3.8 | <0.01 |

The following diagram illustrates the principle of thermal stabilization upon drug binding.

Caption: Ligand binding stabilizes the protein, requiring more heat for denaturation.

Conclusion and Future Perspectives

The use of Floxuridine-¹³C,¹⁵N₂ in combination with CETSA and TPP provides a highly specific and quantitative method for identifying drug-target engagement directly in a physiological context. This approach is invaluable for:

-

Validating primary drug targets.

-

Identifying novel off-target interactions.

-

Elucidating mechanisms of drug resistance.

-

Guiding lead optimization in drug discovery campaigns.

As mass spectrometry technologies continue to improve in sensitivity and throughput, the application of stable isotope-labeled compounds like Floxuridine-¹³C,¹⁵N₂ will become an increasingly powerful and routine tool in the development of more effective and safer therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Floxuridine. In PubChem Compound Summary for CID 5790. Retrieved from [Link]

-

He, L., et al. (2019). Floxuridine Homomeric Oligonucleotides “Hitchhike” with Albumin in situ for Cancer Chemotherapy. Theranostics, 9(11), 3232–3242. [Link]

-

Srivastava, S., et al. (2012). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteomics & Bioinformatics, 5(11), 258-264. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Zhang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1999. [Link]

-

Gong, C., et al. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. International Journal of Molecular Sciences, 23(21), 13449. [Link]

-

Combs, J. R., et al. (2023). Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples. bioRxiv. [Link]

-

Hollman, T., et al. (2023). Label-Free Quantitative Thermal Proteome Profiling Reveals Target Transcription Factors with Activities Modulated by MC3R Signaling. Analytical Chemistry, 95(41), 15269–15277. [Link]

-

Lemeš, E. (2021, January 26). Thermal Proteome Profiling. [Link]

-

Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Pelago Bioscience. (n.d.). CETSA. [Link]

-

Farrell, P. J., et al. (2021). Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii. Bio-protocol, 11(21), e4211. [Link]

-

Wang, Y., et al. (2010). Multiple isotopic labels for quantitative mass spectrometry. Journal of Proteome Research, 9(5), 2698–2705. [Link]

-

News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

-

Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

-

Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]

-

Chen, Z., et al. (2018). Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant. Molecular & Cellular Proteomics, 17(10), 2014–2026. [Link]

-

George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. Journal of Proteome Research, 22(8), 2629–2640. [Link]

-

Lucerna-Chem AG. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. [Link]

-

National Institute of Standards and Technology. (n.d.). Floxuridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

WebMD. (2025, January 6). Floxuridine (FUDR): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Kemeny, N., et al. (2000). The role of floxuridine in metastatic liver disease. Seminars in Oncology, 27(1 Suppl 2), 43-49. [Link]

-

National Library of Medicine. (2018, February 2). Floxuridine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

RxList. (n.d.). Floxuridine (Floxuridine): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Oncolink. (2025, June 24). Floxuridine (FUDR®, Fluorodeoxyuridine). [Link]

-

Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

-

Jutz, F., et al. (2017). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 9(1), 135-153. [Link]

-

Aragen Life Sciences. (n.d.). Mass Spectrometry for Drug-Protein Interaction Studies. [Link]

-

DrugBank. (n.d.). Floxuridine. [Link]

-

Al-Hysie, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. [Link]

-

Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

-

Al-Hysie, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. [Link]

Sources

- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Floxuridine Homomeric Oligonucleotides “Hitchhike” with Albumin in situ for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. researchgate.net [researchgate.net]

- 6. metsol.com [metsol.com]

- 7. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 10. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CETSA [cetsa.org]

- 13. Top-down Thermal Proteome Profiling (TD-TPP) for Functional Characterization of the Intact Proteoforms in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. massdynamics.com [massdynamics.com]

"Floxuridine-13C,15N2" applications in quantitative proteomics

Application Note: Precision Quantitation of Floxuridine in Biological Matrices Subtitle: Integrating Stable Isotope Dilution LC-MS/MS with Pharmacoproteomic Profiling

Executive Summary

Floxuridine (5-fluoro-2'-deoxyuridine, FdU) is a critical antimetabolite used in the management of hepatic metastases from colorectal cancer. Its efficacy hinges on its metabolic conversion to 5-fluorodeoxyuridylate (FdUMP), which irreversibly inhibits Thymidylate Synthase (TS).

In modern drug development, correlating free drug concentration with downstream proteomic effects (Target Occupancy) is the "Holy Grail" of Pharmacokinetics/Pharmacodynamics (PK/PD). This guide details the application of Floxuridine-13C,15N2 —a stable isotope-labeled internal standard (SIL-IS)—to achieve absolute quantitation of FdU in complex matrices (plasma, tumor tissue). We further bridge this bioanalytical workflow with quantitative proteomics to assess the drug's impact on the proteome.

Mechanism & Rationale

Why Floxuridine-13C,15N2?

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) are the primary source of error. Co-eluting phospholipids or salts in plasma can alter the ionization efficiency of the analyte.

-

The Solution: Floxuridine-13C,15N2 is chemically identical to the analyte but differs in mass (+3 Da). It co-elutes perfectly with FdU, experiencing the exact same matrix effects.

-

The Result: The ratio of Analyte/IS remains constant, correcting for ionization variability and extraction loss.

Biological Context: The Thymidylate Synthase Axis

The following diagram illustrates the metabolic activation of Floxuridine and its downstream proteomic consequences.

Figure 1: Metabolic activation of Floxuridine leading to Thymidylate Synthase inhibition.[1] FdUMP forms a ternary complex with TS and methylenetetrahydrofolate.[1]

Analytical Protocol: LC-MS/MS Quantitation

This protocol uses Floxuridine-13C,15N2 as the Internal Standard (IS).

Materials & Reagents

-

Analyte: Floxuridine (Reference Standard).[2]

-

Internal Standard: Floxuridine-13C,15N2 (Isotopic Purity >99%).

-

Matrix: Human Plasma (K2EDTA) or Tumor Homogenate.

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate.

Sample Preparation (Protein Precipitation)

Rationale: Nucleosides are polar; Liquid-Liquid Extraction (LLE) often results in poor recovery. Protein Precipitation (PPT) is robust and compatible with HILIC or Aqueous C18 methods.

-

Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Floxuridine-13C,15N2 working solution (e.g., 500 ng/mL in water). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Agitation: Vortex for 1 min at high speed.

-

Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

-

Transfer: Transfer 150 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If using Reverse Phase chromatography, dilute 1:1 with water to improve peak shape.

LC-MS/MS Conditions

Rationale: Fluorinated nucleosides ionize efficiently in Negative Mode ([M-H]-) due to the acidic nature of the imide N3 proton.

| Parameter | Setting | Notes |

| Column | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | High aqueous retention (C18) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) | Buffer essential for neg mode stability |

| Mobile Phase B | Acetonitrile | |

| Flow Rate | 0.3 mL/min | |

| Gradient | 0-1 min: 2% B; 1-4 min: 2% -> 40% B; 4.1 min: 95% B | Retain polar FdU, elute hydrophobics |

| Ionization | ESI Negative Mode | [M-H]- |

MRM Transitions (Mass Spectrometry)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Floxuridine | 245.1 ([M-H]-) | 128.9 (Base) | 15 | Quantifier |

| Floxuridine-13C,15N2 | 248.1 ([M-H]-) | 131.9 (Label Base) | 15 | Internal Standard |

Note: The mass shift (+3 Da) assumes the label is on the pyrimidine ring, which is standard for nucleoside stability. The transition represents the cleavage of the glycosidic bond.

Integrated Workflow: Pharmacoproteomics

To move beyond simple concentration measurement, this workflow integrates the PK data with proteomic analysis to validate drug efficacy (Target Engagement).

Figure 2: Dual-stream workflow correlating absolute drug quantification (using Floxuridine-13C,15N2) with proteomic response.

Protocol: Correlating Drug Levels with TS Expression

-

Sample Splitting: Divide the tumor biopsy into two fractions.

-

Fraction A (PK): Process using the Floxuridine-13C,15N2 protocol (Section 3) to determine the exact intratumoral drug concentration.

-

Fraction B (Proteomics):

-

Lyse tissue in urea/thiourea buffer.

-

Digest proteins with Trypsin.

-

Analyze via LC-MS/MS (Data-Independent Acquisition or PRM) targeting the Thymidylate Synthase peptide sequences.

-

-

Analysis: Plot [FdU] (x-axis) vs. TS Abundance (y-axis).

-

Insight: High FdU levels with unchanged TS abundance may indicate resistance mutations preventing FdUMP binding or compensatory upregulation of TS (a common resistance mechanism).

-

Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness," the bioanalytical method must be validated according to FDA M10 Bioanalytical Method Validation Guidelines (2022) .

| Validation Parameter | Acceptance Criteria | Experimental Design |

| Selectivity | No interfering peaks >20% of LLOQ in blank matrix. | Analyze blank matrix from 6 individual donors.[3] |

| Linearity | r² > 0.99; Back-calculated conc. ±15% (±20% at LLOQ). | 8 non-zero standards (e.g., 1–1000 ng/mL). |

| Accuracy & Precision | Mean accuracy within ±15%; CV ≤15%. | 5 replicates at LLOQ, Low, Medium, High QC. |

| Matrix Effect | Matrix Factor (MF) consistent across lots. | Compare IS-normalized response in matrix vs. solvent. |

| Recovery | Consistent recovery across range. | Compare pre-extraction spike vs. post-extraction spike. |

References

-

FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[4][5] [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

-

Beumer, J. H., et al. (2006). The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil...[6] using LC-MS. Cancer Chemotherapy and Pharmacology, 57, 631–639. [Link]

-

PubChem Compound Summary: Floxuridine. (2024). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. hhs.gov [hhs.gov]

- 6. The achievement of mass balance by simultaneous quantification of floxuridine prodrug, floxuridine, 5-fluorouracil, 5-dihydrouracil, α-fluoro-β-ureidopropionate, α-fluoro-β-alanine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

High-resolution mass spectrometry analysis of "Floxuridine-13C,15N2"

Application Note: High-Resolution Mass Spectrometry Analysis of Floxuridine-13C,15N2

Executive Summary

This technical guide details the development and validation of a High-Resolution Mass Spectrometry (HRMS) assay for the quantification of Floxuridine (5-Fluoro-2'-deoxyuridine, FUDR) in biological matrices, utilizing Floxuridine-13C,15N2 as a stable isotope-labeled internal standard (SIL-IS).

Floxuridine is a critical antimetabolite used in the management of hepatic metastases from colorectal cancer.[1] Precise quantification is essential for pharmacokinetic (PK) profiling, yet its structural similarity to endogenous nucleosides and its rapid catabolism to 5-Fluorouracil (5-FU) present analytical challenges. This protocol leverages the mass-resolving power of Orbitrap/Q-TOF technology to achieve superior selectivity over traditional triple-quadrupole methods, ensuring distinction between the parent drug, its metabolites, and complex matrix interferences.

Chemical & Physical Characterization

Precise mass calculation is the cornerstone of HRMS. The following table defines the exact mass requirements for the extraction of ion chromatograms (EIC).

Table 1: Physicochemical Properties and Mass Transitions

| Compound | Molecular Formula | Labeling | Neutral Monoisotopic Mass (Da) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ion [Base-H]⁻ (m/z) |

| Floxuridine | C₉H₁₁FN₂O₅ | None | 246.0652 | 245.0574 | 129.0104 (5-FU) |

| Floxuridine-13C,15N2 | C₈¹³C₁H₁₁F¹⁵N₂O₅ | Pyrimidine Ring* | 249.0626 | 248.0548 | 132.0075 (5-FU-13C,15N2) |

*Note: Labeling position assumed on the pyrimidine ring to ensure the label is retained in the base fragment during MS/MS. Always verify the Certificate of Analysis (CoA) of your specific standard.

Analytical Strategy & Causality

Why High-Resolution MS (HRMS)?

Traditional LC-MS/MS (Triple Quadrupole) relies on Unit Resolution (0.7 Da), which may fail to distinguish Floxuridine from isobaric endogenous interferences in plasma. HRMS (Resolution > 30,000) allows for an extraction window of < 5 ppm, virtually eliminating background noise and improving the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

Why Negative Ion Mode?

Floxuridine contains an imide group (N3-H) on the pyrimidine ring with a pKa of ~7.4. Negative Electrospray Ionization (ESI-) efficiently deprotonates this site, yielding a stable [M-H]⁻ ion. Positive mode is feasible but often suffers from adduct formation ([M+Na]⁺, [M+K]⁺) which splits the signal and reduces sensitivity.

The Role of Floxuridine-13C,15N2

Using a deuterium-labeled IS (e.g., d3 or d4) can sometimes lead to deuterium-hydrogen exchange (D/H exchange) in protic solvents, altering the mass over time. 13C and 15N isotopes are non-exchangeable , providing a robust, permanent mass shift (+3 Da) that co-elutes perfectly with the analyte to correct for:

-

Matrix suppression/enhancement.

-

Injection variability.

-

Extraction recovery losses.

Visual Workflows

Metabolic Pathway & Analytical Targets

Floxuridine is a prodrug. Understanding its pathway ensures the method does not cross-react with downstream metabolites.

Figure 1: Metabolic conversion of Floxuridine.[1][2] The assay must chromatographically separate FUDR from 5-FU to prevent in-source fragmentation of FUDR contributing to the 5-FU signal.

Analytical Workflow

Figure 2: Step-by-step analytical protocol from sample preparation to data extraction.

Detailed Protocol

Reagents & Materials

-

Reference Standard: Floxuridine (>99% purity).[3]

-

Internal Standard: Floxuridine-13C,15N2 (>98% isotopic purity).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate (volatile buffer), Formic Acid (optional, but Acetate is preferred for ESI-).

Solution Preparation

-

Stock Solutions (1.0 mg/mL): Dissolve accurately weighed Floxuridine and IS separately in MeOH:Water (50:50). Store at -20°C.

-

Working IS Solution (500 ng/mL): Dilute the IS stock in ACN. This serves as the precipitation agent.

-

Calibration Standards: Prepare serial dilutions of Floxuridine in analyte-free plasma (range: 1.0 – 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) with Ethyl Acetate is cleaner, but PPT (Protein Precipitation) is faster and yields acceptable recovery for polar nucleosides.

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 150 µL of Working IS Solution (Cold ACN containing Floxuridine-13C,15N2).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial.

-

(Optional) Evaporate under N2 and reconstitute in Mobile Phase A if sensitivity enhancement is needed.

LC-HRMS Conditions

Liquid Chromatography:

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Note: T3 bonding retains polar compounds better than standard C18.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

-

Gradient:

-

0.0 min: 2% B

-

1.0 min: 2% B (Isocratic hold for polar retention)

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 2% B

-

7.0 min: Stop

-

Mass Spectrometry (Source Parameters - Generic ESI):

-

Spray Voltage: 2500 V.

-

Sheath Gas: 35 arb units.

-

Aux Gas: 10 arb units.

-

Capillary Temp: 320°C.

Scan Parameters (Full MS / dd-MS2):

-

Scan Mode: Full MS (Quantification) + Data Dependent MS2 (Confirmation).

-

Resolution: 70,000 (Full MS) / 17,500 (MS2).

-

AGC Target: 1e6 (Full MS).

-

Max IT: 100 ms.

-

Scan Range: m/z 100 – 400.

Data Analysis & Validation

Specificity & Selectivity

Extract the ion chromatograms (EIC) for m/z 245.0574 (Analyte) and 248.0548 (IS) with a 5 ppm window .

-

Requirement: No interfering peaks > 20% of the LLOQ area in blank plasma.

Linearity

Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.

-

Model: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99.[4]

Matrix Effect (ME)

Calculate ME using the IS to normalize:

-

The 13C,15N2 label ensures the IS experiences the exact same suppression as the analyte, yielding a normalized ME close to 100%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor ionization in ESI- | Ensure Mobile Phase pH is > 5.0 (Ammonium Acetate helps). Check Spray Voltage. |

| Peak Tailing | Secondary interactions | Use a column with end-capping (e.g., HSS T3). Increase buffer strength. |

| Signal Carryover | Analyte sticking to needle | Use a needle wash of MeOH:Water:NH4OH (50:40:10). |

| IS Interference | Isotopic impurity | Check the "M-3" channel of the IS. Ensure IS purity >99%. |

References

-

PubChem. (2025).[4] Floxuridine Compound Summary. National Center for Biotechnology Information. [Link]

-

Beijnen, J. H., et al. (2015). "Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides." Journal of Pharmaceutical and Biomedical Analysis, 110, 58-66.[2] [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

-

Jiang, C., & Gates, P. J. (2024).[5] "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules, 29(21), 5246. (Cited for ESI- fragmentation principles). [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Complexities of Labeled Compounds: A Technical Guide to ¹³C NMR Peak Assignment for Floxuridine-¹³C,¹⁵N₂

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the ¹³C NMR peak assignment of Floxuridine-¹³C,¹⁵N₂. Our goal is to equip you with the expertise and practical insights needed to confidently interpret your spectral data.

Introduction to the Challenge

Floxuridine, a pyrimidine nucleoside analogue, is a critical component in various therapeutic and research applications.[1] The introduction of stable isotopes, specifically ¹³C and ¹⁵N, into the floxuridine scaffold (Floxuridine-¹³C,¹⁵N₂) provides a powerful tool for detailed structural and metabolic studies. However, this isotopic enrichment, while beneficial, introduces a unique set of challenges in ¹³C NMR spectroscopy, primarily in the unambiguous assignment of carbon signals. This guide will walk you through these challenges and provide robust solutions.

Core Concepts in ¹³C NMR of Isotopically Labeled Floxuridine

Before diving into troubleshooting, it's essential to understand the fundamental principles at play:

-

¹³C-¹⁵N Coupling: The presence of a ¹⁵N atom adjacent to a ¹³C atom will cause the ¹³C signal to split into a doublet due to one-bond scalar coupling (¹J_CN). Longer-range couplings (²J_CN, ³J_CN) can also occur, further complicating the spectrum but offering valuable structural information.[2][3]

-

¹³C-¹³C Coupling: In uniformly ¹³C-labeled molecules, homonuclear ¹³C-¹³C couplings will lead to additional signal splitting, turning singlets into doublets, triplets, or more complex multiplets.[4][5]

-

Chemical Shift Perturbations: The isotopic labeling itself can cause minor shifts in the resonance frequencies of nearby nuclei, an effect known as the isotope effect.

These phenomena, layered on top of the inherent complexity of the floxuridine molecule, can lead to crowded and difficult-to-interpret spectra.

Troubleshooting Guide: Common Peak Assignment Issues

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Q1: Why do I see more peaks in my ¹³C NMR spectrum than expected for the number of carbon atoms in Floxuridine?

Answer: This is a common and expected observation when working with ¹³C and ¹⁵N labeled compounds. The primary reasons for the increased number of signals are:

-

¹³C-¹⁵N Coupling: Each carbon atom directly bonded to a ¹⁵N atom will appear as a doublet instead of a singlet. For Floxuridine-¹³C,¹⁵N₂, the C2 and C4 carbons of the pyrimidine ring will each be split into a doublet due to one-bond coupling with the adjacent ¹⁵N nuclei.

-

¹³C-¹³C Coupling: If your Floxuridine is uniformly ¹³C-labeled, you will observe splitting for every carbon adjacent to another ¹³C atom. This homonuclear coupling can result in complex multiplet patterns.[6]

-

Incomplete Labeling: If the isotopic enrichment is not 100%, you will see signals corresponding to both the labeled and unlabeled species, further increasing the number of peaks.

Q2: My spectrum is very crowded, especially in the ribose region. How can I resolve these overlapping signals?

Answer: Spectral overlap is a significant challenge, particularly for the sugar moiety where several carbons have similar chemical environments.[7] Here are several strategies to tackle this:

-

2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for resolving overlapping signals and establishing connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). Since proton chemical shifts are generally better dispersed, this allows for the resolution of carbon signals that overlap in the 1D spectrum.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is crucial for assigning quaternary carbons (which do not appear in an HSQC spectrum) and for piecing together the carbon skeleton.[8]

-

¹H-¹H COSY (Correlation Spectroscopy): While a proton experiment, it helps to identify coupled proton networks, which can then be used in conjunction with HSQC and HMBC to assign the attached carbons.

-

-

Higher Magnetic Field Strength: Performing the NMR experiment on a spectrometer with a higher magnetic field will increase the chemical shift dispersion, potentially resolving some of the signal overlap.

Q3: The signals for my quaternary carbons are very weak or missing. What can I do to improve their detection?

Answer: Quaternary carbons often exhibit weak signals in ¹³C NMR due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[9] Here are some solutions:

-

Increase the Relaxation Delay (d1): A longer delay between pulses allows for more complete relaxation of the quaternary carbons, leading to stronger signals. A common starting point is a delay of 5 times the longest T₁ value.

-

Use a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ relaxation times of all carbons, including quaternaries.[10][11] This allows for shorter relaxation delays and faster data acquisition. However, be cautious as too much relaxation agent can lead to line broadening.[12]

-

¹H-¹³C HMBC: As mentioned previously, this 2D experiment is excellent for identifying and assigning quaternary carbons through their long-range couplings to protons.

Q4: The chemical shifts of my peaks seem to be different from literature values for unlabeled Floxuridine. Is this normal?

Answer: Yes, minor deviations in chemical shifts are expected. Several factors can contribute to this:

-

Isotope Effects: The presence of ¹³C and ¹⁵N isotopes can slightly alter the electron density around the nuclei, leading to small changes in their chemical shifts.

-

Solvent and pH: Chemical shifts, particularly for nucleosides, can be sensitive to the solvent used and the pH of the solution.[13][14] Ensure that your experimental conditions match those of the reference data as closely as possible.

-

Concentration and Temperature: These parameters can also influence chemical shifts. Consistency in your experimental setup is key for reproducible results.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹J_CN coupling constants for Floxuridine-¹³C,¹⁵N₂?

A: The one-bond ¹³C-¹⁵N coupling constants (¹J_CN) in heterocyclic systems like the pyrimidine ring of floxuridine typically range from 10 to 20 Hz.[15] The exact value will depend on the hybridization of the carbon and nitrogen atoms and the specific electronic environment.

Q: How can I confirm the assignment of the C5 and C6 carbons, which are both coupled to fluorine?

A: The fluorine atom (¹⁹F) will also couple to the carbon atoms, providing an additional tool for assignment. The C5 carbon will exhibit a large one-bond ¹³C-¹⁹F coupling (¹J_CF), while the C6 carbon will show a smaller two-bond coupling (²J_CF). Analyzing the splitting patterns due to fluorine coupling can help to distinguish these two signals.

Q: Can I use computational methods to aid in peak assignment?

A: Absolutely. Quantum mechanical calculations can predict ¹³C NMR chemical shifts with increasing accuracy.[16] By comparing the calculated spectrum of your proposed structure with the experimental data, you can gain confidence in your peak assignments.

Experimental Protocols

Protocol 1: Standard ¹³C NMR with Inverse-Gated Decoupling

This protocol is designed to suppress the NOE, allowing for more accurate integration of signals, which can be helpful even in qualitative assignment to gauge the relative number of carbons in a given environment.

-

Sample Preparation: Dissolve 10-20 mg of Floxuridine-¹³C,¹⁵N₂ in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Spectrometer Setup:

-

Tune and match the ¹³C probe.

-

Set the temperature (e.g., 298 K).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

-

Acquisition Parameters:

-

Pulse sequence: A standard single-pulse experiment with inverse-gated proton decoupling.

-

Acquisition time (at): 1-2 seconds.

-

Relaxation delay (d1): 5-10 seconds (or longer for better quantification of quaternary carbons).

-

Number of scans (ns): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration and spectrometer).

-

-

Processing:

-

Apply an exponential window function with a line broadening of 1-2 Hz.

-

Fourier transform the data.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an internal standard (e.g., DSS in D₂O) or the residual solvent signal.[17]

-

Protocol 2: ¹H-¹³C HSQC Experiment

This protocol provides a 2D correlation map of directly bonded carbon-proton pairs.

-

Sample Preparation: As described in Protocol 1.

-

Spectrometer Setup: As described in Protocol 1.

-

Acquisition Parameters:

-

Pulse sequence: A standard gradient-selected HSQC pulse sequence.

-

Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.

-

Set the number of increments in the indirect dimension (F1) to achieve the desired resolution.

-

Optimize the one-bond coupling constant (e.g., ¹J_CH = 145 Hz) for the expected C-H bonds.

-

-

Processing:

-

Apply appropriate window functions in both dimensions.

-

Fourier transform the data in both dimensions.

-

Phase and baseline correct the 2D spectrum.

-

Visualizing Experimental Workflows

Caption: A typical workflow for the ¹³C NMR analysis of Floxuridine-¹³C,¹⁵N₂.

Quantitative Data Summary

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to ¹⁵N) | Notes |

| Pyrimidine Ring | |||

| C2 | 150 - 160 | Doublet (¹J_CN) | |

| C4 | 160 - 170 | Doublet (¹J_CN) | Carbonyl carbon |

| C5 | 135 - 145 | Singlet | Coupled to ¹⁹F (¹J_CF) |

| C6 | 120 - 130 | Singlet | Coupled to ¹⁹F (²J_CF) |

| Ribose Moiety | |||

| C1' | 85 - 95 | Singlet | Anomeric carbon |

| C2' | 35 - 45 | Singlet | |

| C3' | 70 - 80 | Singlet | |

| C4' | 80 - 90 | Singlet | |

| C5' | 60 - 70 | Singlet |

Note: The chemical shift ranges are approximate and can be influenced by experimental conditions.[18][19]

Logical Relationships in Peak Assignment

Caption: Logical flow for unambiguous peak assignment using multiple NMR data types.

References

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Lescop, E., Schanda, P., & Brutscher, B. (2012). ¹³C direct detected NMR for challenging systems. Journal of Magnetic Resonance, 223, 17-28. Available from: [Link]

-

He, Y., et al. (2024). Automated Assignment of ¹⁵N and ¹³C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Wang, Z., et al. (2023). Enhancing Peak Assignment in ¹³C NMR Spectroscopy: A Novel Approach Using Multimodal Alignment. arXiv. Available from: [Link]

-

Li, J., & Otto, S. (2014). ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications, 50(86), 13032-13035. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Floxuridine. PubChem Compound Database. Retrieved from [Link]

-

Gulevskaya, A. V., & Pozharskii, A. F. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26363-26392. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Marchanka, A., & Wöhnert, J. (2019). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 6, 11. Available from: [Link]

-

Fábián, L., et al. (2001). Studies of Dihydropyridines by X-Ray Diffraction and Solid State ¹³C NMR. Molecules, 6(12), 977-989. Available from: [Link]

-

He, T., et al. (1995). Local disposition kinetics of floxuridine after intratumoral and subcutaneous injection as monitored by [¹⁹F]-nuclear magnetic resonance spectroscopy in vivo. Cancer Chemotherapy and Pharmacology, 37(1-2), 16-22. Available from: [Link]

-

Tewtrakul, S., et al. (2015). Use of ¹³C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. Planta Medica, 81(12/13), 1122-1128. Available from: [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available from: [Link]

-

Gulevskaya, A. V., & Pozharskii, A. F. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(45), 26363-26392. Available from: [Link]

-

Chemistry Stack Exchange. (2018, April 5). Paramagnetic relaxation in ¹³C nmr. Retrieved from [Link]

-

Kainosho, M. (2006). Biosynthetic Incorporation of ¹⁵N and ¹³C for Assignment and Interpretation of Nuclear Magnetic Resonance Spectra of Proteins. eMagRes. Available from: [Link]

-

Smirnov, L. D., et al. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 22(11), 2534-2536. Available from: [Link]

-

Reddit. (2019, July 25). Increasing sensitivity in ¹³C NMR. r/chemistry. Retrieved from [Link]

-

Van Kalkeren, H. A., et al. (2024). Single-Scan Heteronuclear ¹³C–¹⁵N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Analytical Chemistry, 96(21), 8207-8212. Available from: [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Nanalysis. (2022, January 26). Cheat codes for ¹³C qNMR. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C and ¹⁹F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

-

Hong, M. (1999). Resonance assignment of ¹³C/¹⁵N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR, 15(1), 1-14. Available from: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹³C NMR Coupling Constants. Retrieved from [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the chemical shifts of the ¹³C-NMR signals from the.... Retrieved from [Link]

-

Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 2(1), 133-139. Available from: [Link]

-

Fris, K., et al. (2023). Corrected solid-state ¹³C nuclear magnetic resonance peak assignment and side-group quantification of hydroxypropyl methylcellulose acetyl succinate pharmaceutical excipients. Journal of Pharmaceutical Sciences, 112(11), 2936-2944. Available from: [Link]

-

Silva, A. M. S., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-430. Available from: [Link]

-

Tostes, J. G. R., et al. (2001). Multinuclear (¹H, ¹³C and ¹⁵N) Magnetic Resonance Spectroscopy and Substituent Effects on N-Phenoxyethylanilines. Molecules, 6(7), 591-601. Available from: [Link]

-

Kim, H., & Ralph, J. (2013). Comprehensive signal assignment of ¹³C-labeled lignocellulose using multidimensional solution NMR and ¹³C chemical shift comparison with solid-state NMR. Journal of Agricultural and Food Chemistry, 61(40), 9579-9587. Available from: [Link]

-

Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Available from: [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ChemRxiv. Retrieved from [Link]

-

Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 652-663. Available from: [Link]

-

Almerico, A. M., et al. (1993). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 31(7), 633-637. Available from: [Link]

Sources

- 1. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy [frontiersin.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. Cheat codes for 13C qNMR — Nanalysis [nanalysis.com]

- 13. researchgate.net [researchgate.net]

- 14. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving the extraction efficiency of "Floxuridine-13C,15N2" from tissues

Technical Support Center: High-Efficiency Extraction of Floxuridine-13C,15N2 from Tissue Matrices

Current Status: Operational Ticket ID: FLX-ISO-EXT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering challenges with the recovery and stability of Floxuridine-13C,15N2 (FUDR-IS) in tissue matrices. Unlike lipophilic drugs, Floxuridine is a polar nucleoside analog (LogP ≈ -1.0) and is metabolically unstable. Low extraction efficiency is rarely due to "solubility" alone; it is typically a combination of enzymatic degradation (conversion to 5-FU) and poor retention on standard extraction phases.

This guide replaces generic "try-and-see" approaches with a deterministic protocol based on nucleoside chemistry.

Module 1: The Pre-Analytical Critical Control Point

The Problem: You cannot extract what has already been destroyed. Floxuridine is a substrate for Thymidine Phosphorylase (TP) , which cleaves the sugar moiety to form 5-Fluorouracil (5-FU).[1] This enzyme is highly active in liver and tumor tissues. If your extraction solvent is neutral or your processing is slow, your FUDR-IS is converting to 5-FU-IS before it even enters the mass spec.

The Solution: Immediate Enzyme Denaturation. Do not use standard phosphate-buffered saline (PBS) for homogenization. You must use an acidified environment or a specific inhibitor cocktail immediately.

Protocol 1: Enzyme-Arresting Homogenization

-

Temperature: All tissues must be kept on dry ice until the moment of homogenization.

-

Inhibitor Cocktail: While Tetrahydrouridine (THU) is used for cytidine analogs, Floxuridine requires protection from phosphorylases.

-

Recommendation: Use Ice-cold 0.2% Formic Acid in Water as the homogenization buffer. The low pH (<3.0) instantly denatures metabolic enzymes.

-

-

IS Spiking: Spike your Floxuridine-13C,15N2 into the homogenization buffer before adding tissue. This ensures the IS experiences the exact same extraction kinetics as the endogenous analyte.

Module 2: The Extraction Workflow (Protein Precipitation)

Why not Liquid-Liquid Extraction (LLE)? Floxuridine is too polar. Traditional LLE solvents (Ethyl Acetate, Hexane, MTBE) will leave >90% of your analyte in the aqueous waste layer.

Why not Standard SPE? C18 SPE cartridges suffer from "breakthrough" because Floxuridine washes off with the aqueous loading step.

The Gold Standard: Acidified Acetonitrile Precipitation This method maximizes recovery by precipitating proteins while keeping the polar nucleoside soluble in the aqueous-organic supernatant.

Step-by-Step Protocol

| Step | Action | Mechanistic Rationale |

| 1 | Homogenize 50 mg tissue in 200 µL 0.2% Formic Acid (aq) . | Acid denatures TP/DPD enzymes; water dissolves the polar nucleoside. |

| 2 | Add 600 µL Ice-Cold Acetonitrile (ACN) containing 0.1% Formic Acid. | ACN precipitates proteins.[2] The 3:1 ratio ensures complete precipitation without crashing out the polar analyte. |

| 3 | Vortex vigorously for 2 minutes. | Breaks protein-drug binding interactions. |

| 4 | Centrifuge at 15,000 x g for 10 mins at 4°C. | Pellets the denatured proteins. Cold temp prevents re-solubilization of lipids. |

| 5 | Transfer supernatant to a clean tube. | Critical: Do not evaporate to dryness if possible. Reconstituting dry nucleosides can be difficult due to adsorption to glass walls. |

| 6 | Dilute 1:1 with mobile phase A (e.g., 10mM Ammonium Acetate). | Matches the solvent strength to the initial LC conditions to prevent peak distortion. |

Module 3: Visualization of the Workflow

The following diagram illustrates the critical decision pathways for extracting Floxuridine-13C,15N2.

Caption: Workflow emphasizing the critical pH-dependent enzyme inactivation step required to prevent Floxuridine degradation.

Module 4: Troubleshooting & FAQs

Q1: My recovery of Floxuridine-13C,15N2 is consistent but low (<40%). Why? A: This is likely an LC-MS Matrix Effect (Ion Suppression) , not an extraction failure.

-

Diagnosis: Post-column infusion of the IS shows a dip in signal at the retention time of the analyte.

-

Fix:

-

Switch from C18 to HILIC Chromatography (e.g., Amide column). HILIC separates polar nucleosides from the phospholipids that cause suppression.

-

Use Ammonium Acetate (10mM) in your mobile phase. It improves ionization efficiency for nucleosides in negative mode ESI.

-

Q2: I see two peaks for my Internal Standard. Is it contaminated? A: No. You are likely seeing the separation of anomers (alpha and beta) or degradation.

-

Floxuridine is a beta-nucleoside. If you see a second peak, check your pH. Extremely acidic conditions (< pH 2) for prolonged periods can cause anomerization or hydrolysis of the glycosidic bond. Keep samples at 4°C and analyze within 24 hours.

Q3: Can I use Methanol instead of Acetonitrile for precipitation? A: You can, but Acetonitrile is cleaner.

-

Data Comparison:

| Solvent System | Protein Removal Efficiency | Floxuridine Recovery | Notes |

| Acetonitrile (Acidified) | >98% | 85-95% | Recommended. Best supernatant clarity. |

| Methanol (Acidified) | ~90% | 90-95% | Higher background noise in MS; co-extracts more phospholipids. |